(S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate
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Overview
Description
(S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a hydroxybutanoate backbone. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDPS group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxyl group in (S)-methyl 2-hydroxybutanoate using tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or imidazole, which facilitates the formation of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and packed-bed reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the TBDPS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are typically used.
Substitution: Fluoride sources like TBAF (Tetra-n-butylammonium fluoride) are used to remove the TBDPS group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl groups or other functional groups depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential in drug synthesis and as a building block for pharmaceuticals.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance and stability against acidic and nucleophilic conditions, allowing selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less bulky and less stable under acidic conditions.
Triisopropylsilyl (TIPS): Offers similar stability to TBDPS but is more resistant to fluoride ions.
Trimethylsilyl (TMS): Less stable compared to TBDPS and easily removed under mild acidic conditions.
Uniqueness
(S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate is unique due to the increased steric bulk and stability provided by the TBDPS group, making it highly resistant to acidic hydrolysis and nucleophilic attack. This allows for selective protection of primary hydroxyl groups and retention of the protecting group under harsh conditions .
Properties
Molecular Formula |
C21H28O4Si |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl (2S)-4-[tert-butyl(diphenyl)silyl]oxy-2-hydroxybutanoate |
InChI |
InChI=1S/C21H28O4Si/c1-21(2,3)26(17-11-7-5-8-12-17,18-13-9-6-10-14-18)25-16-15-19(22)20(23)24-4/h5-14,19,22H,15-16H2,1-4H3/t19-/m0/s1 |
InChI Key |
YKBMJQPUPULJBC-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@@H](C(=O)OC)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C(=O)OC)O |
Origin of Product |
United States |
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